![molecular formula C16H18Cl2N2O3 B2818782 [3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid CAS No. 832740-18-8](/img/structure/B2818782.png)

[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[3-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)-1-adamantyl]acetic acid” is a chemical compound . It’s important to note that the product is provided to early discovery researchers as part of a collection of unique chemicals .

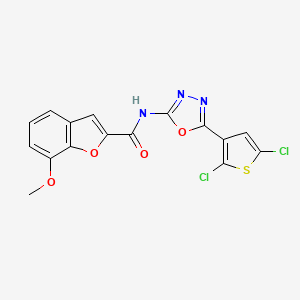

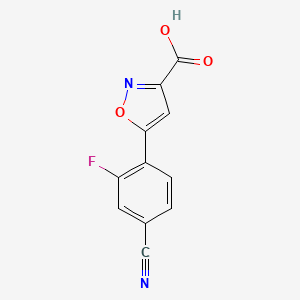

Molecular Structure Analysis

The molecular formula of this compound is C16H18Cl2N2O3 . The SMILES string representation is C1C2CC3(CC1CC(C2)(C3)N1C(C(=C(C=N1)[Cl])[Cl])=O)CC(O)=O .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis and Some Chemical Transformations of Adamantyl-Substituted Pyrazolones : This research explores the synthesis of 1-Substituted 3-(1-adamantyl)-4,5-dihydro-1H-pyrazol–5-ones and 3-(1-adamantyl)-4,5-dihydroisoxazol-5-one. It details the chemical transformations these substances undergo, such as nitrosation with sodium nitrite in acetic acid and reactions with aromatic and heterocyclic aldehydes to form condensation products (Bormasheva, Kon’kov, & Moiseev, 2010).

Interaction with Nucleophiles and Reactivity Studies

Ring-opening and Recyclization of 3,4-diacylfuroxans by Nitrogen Nucleophiles : This study presents how 3,4-diacylfuroxans interact with hydroxylamine hydrochloride, leading to the formation of substituted 4,5-bis(hydroximino)-4,5-dihydroisoxazoles. It also includes the synthesis of N-Acyl-, N-nitro-, N-alkyl-, and N-adamantyl derivatives and discusses their X-Ray structures and density functional theoretical calculations (Shaposhnikov et al., 2003).

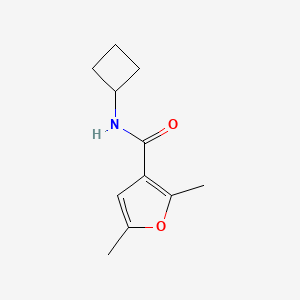

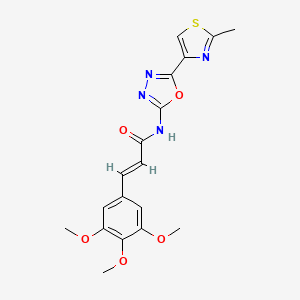

Applications in Amidation and Antimicrobial Activities

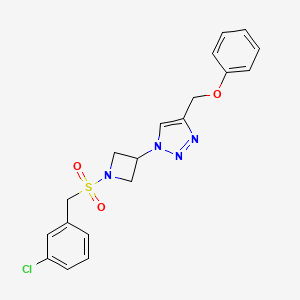

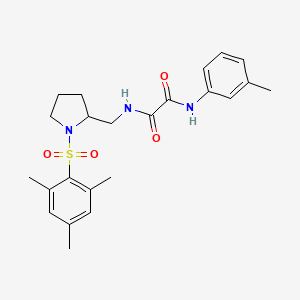

Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester : This paper elaborates on the use of (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a coupling agent for the amidation of carboxylic acids, discussing the mild conditions and chemoselectivity involved (Kang et al., 2008).Synthesis, Antimicrobial, and Anti-inflammatory Activities of Novel 2-[3-(1-Adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]acetic Acids, 2-[3-(1-Adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic Acids and Related Derivatives : This research investigates the in vitro activities against various bacteria and the yeast-like pathogenic fungus Candida albicans of derivatives of 3-(1-adamantyl)-4-substituted-1,2,4-triazoline-5-thiones. It also examines their in vivo anti-inflammatory activities using the carrageenin-induced paw oedema method in rats (Al-Deeb et al., 2006).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to target thethyroid hormone receptor (THR) . The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the thyroid hormone receptor (THR-β) in the liver .

Mode of Action

Based on the structure of the compound and its similarity to other compounds, it can be hypothesized that it may interact with its target receptors in a similar manner to other pyridazinone derivatives . These compounds have been found to be significantly more THR-β selective than earlier analogues .

Biochemical Pathways

Compounds with similar structures have been found to affect theSuzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

Similar compounds have been found to exhibit excellent safety profiles and decrease ldl cholesterol (ldl-c) and triglycerides (tg) at once daily oral doses of 50 mg or higher given for 2 weeks .

Result of Action

Similar compounds have been found to show outstanding safety in a rat heart model and were efficacious in a preclinical model at doses that showed no impact on the central thyroid axis .

Action Environment

Similar compounds have been found to have advantages of fewer reaction steps, higher overall yield, less process safety hazard and environmental impact .

properties

IUPAC Name |

2-[3-(4,5-dichloro-6-oxopyridazin-1-yl)-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O3/c17-11-7-19-20(14(23)13(11)18)16-4-9-1-10(5-16)3-15(2-9,8-16)6-12(21)22/h7,9-10H,1-6,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOXDTGEXXVREU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)Cl)Cl)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)

![1-[1-(tert-butoxycarbonyl)propyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2818702.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2818703.png)

![N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2818704.png)

![3-(4-methoxybenzyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2818708.png)

![8-(3-Bromophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2818714.png)

![N-(2-{[5-chloro-6-(propan-2-yloxy)pyridin-3-yl]formamido}ethyl)prop-2-enamide](/img/structure/B2818716.png)

![1,3-Dihydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B2818722.png)